molecular formula C13H17N3 B11801391 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B11801391
M. Wt: 215.29 g/mol
InChI Key: QBYXJILDRNGOLP-UHFFFAOYSA-N
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Description

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate can then be reacted with a suitable amine to introduce the propan-1-amine chain .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[4-(4-methylphenyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C13H17N3/c1-10-3-5-12(6-4-10)13-8-15-16(9-13)11(2)7-14/h3-6,8-9,11H,7,14H2,1-2H3

InChI Key

QBYXJILDRNGOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)C(C)CN

Origin of Product

United States

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